molecular formula C10H16N2O2S.Na<br>C10H16N2NaO2S B1229388 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt CAS No. 947-08-0

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt

Cat. No.: B1229388
CAS No.: 947-08-0
M. Wt: 251.30 g/mol
InChI Key: PHPYNTQNPUIUML-UHFFFAOYSA-N
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Description

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, also known as thiobutabarbital sodium, is a barbiturate derivative. It is a short-acting compound with sedative, anticonvulsant, and hypnotic effects. This compound is used primarily in veterinary medicine for the induction of surgical anesthesia .

Preparation Methods

The synthesis of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves the reaction of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid with sodium hydroxide. The reaction conditions typically include dissolving the acid in water and adding sodium hydroxide to form the sodium salt. The product is then crystallized and purified .

Chemical Reactions Analysis

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the parent thiobarbituric acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include GABA-A receptors, which are chloride ion channels that hyperpolarize neurons and reduce their excitability .

Comparison with Similar Compounds

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is similar to other barbiturates such as thiopental and butabarbital. it is unique due to its specific structure, which includes a thiobarbituric acid core with sec-butyl and ethyl substituents. This structure imparts distinct pharmacological properties, such as a shorter duration of action compared to other barbiturates .

Similar Compounds

Properties

CAS No.

947-08-0

Molecular Formula

C10H16N2O2S.Na
C10H16N2NaO2S

Molecular Weight

251.30 g/mol

IUPAC Name

sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate

InChI

InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);

InChI Key

PHPYNTQNPUIUML-UHFFFAOYSA-N

SMILES

CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+]

Canonical SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na]

2095-57-0

physical_description

Crystals. (NTP, 1992)

Related CAS

947-08-0 (mono-hydrochloride salt)

solubility

Readily soluble (NTP, 1992)

Synonyms

5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt
5-sec-butyl-5-ethyl-2-thiobarbituric acid
Brevenal (Thiopental)
Brevinarcon
Inactin
thiobutabarbital
thiobutabarbital, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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